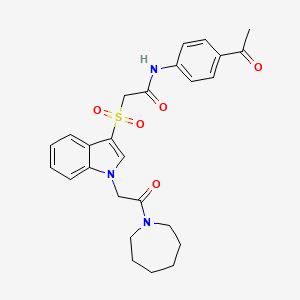
N-(4-乙酰苯基)-2-((1-(2-(氮杂环-1-基)-2-氧代乙基)-1H-吲哚-3-基)磺酰基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a derivative of acetamide with potential applications as a tyrosinase inhibitor. Tyrosinase is an enzyme linked to various dermatological disorders and has been associated with Parkinson's disease. Inhibitors of this enzyme could be beneficial in treating these conditions. The compound features an acetylphenyl ring and an acetamide group, which are key functional groups in its activity as an inhibitor .
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported, where substituted benzoic acid and cinnamic acid esters are used to develop tyrosinase inhibitors. A more efficient synthetic method has been developed for the preparation of these compounds, avoiding esterification, which is typically more expensive and less efficient. The synthesis involves creating amide-based derivatives with specific geometric configurations that are crucial for their inhibitory activity .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-acetylphenyl)-2-chloroacetamide, shows that the acetylphenyl ring and the acetamide group are almost coplanar, which may be significant for the interaction with the tyrosinase enzyme. The dihedral angle between these groups in the related compounds is small, indicating a planar orientation that could be relevant for the binding to the active site of the enzyme .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the acetamide group. The NH-acidity of these compounds, which is a measure of their ability to donate a proton, has been studied in solvents like dimethyl sulfoxide (DMSO). The NH-acidity is shown to depend on the polar effects of the substituents, which can affect the compound's interaction with the enzyme and its overall reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their function as tyrosinase inhibitors. The crystal structures of these compounds reveal interactions such as N-H...O, C-H...O, and C-H...π, which link the molecules into a three-dimensional network. These interactions are important for the stability of the compound and could influence its solubility and bioavailability. The presence of these interactions suggests that the compound may have a stable crystalline form, which is beneficial for its use as a pharmaceutical agent .
科学研究应用
乙酰胺及其衍生物的生物学效应
乙酰胺衍生物的生物学反应已受到检验,这些反应在质量和数量上均有不同。数据扩展了对暴露生物后果的认识,反映了物质的生物学及其用途或拟议用途。环境毒理学信息已显着增长,加深了我们对这些化学物质的理解 (Kennedy, 2001).
精神病学中的 N-乙酰半胱氨酸
N-乙酰半胱氨酸是一种含硫氨基酸,正在探索其调节对脑功能有益的神经通路中的潜力。它已显示出作为许多精神疾病的辅助疗法的希望,反映了它与多种神经通路相互作用的能力。这指出了乙酰胺衍生物在神经精神病学应用中的更广泛潜力 (Ooi, Green, & Pak, 2018).
药用化学中的 N-磺酰氨基偶氮
与感兴趣的结构基序相关的 N-磺酰氨基偶氮一直是广泛的生物活性研究的主题。这些化合物显示出多种生物活性,包括利尿、降压、抗炎和抗癌特性。它们在治疗神经系统疾病(如癫痫和精神分裂症)方面也具有前景,表明这种化学结构在药用化学中的多功能潜力 (Elgemeie, Azzam, & Elsayed, 2019).
合成有机化学应用
N-Ar 轴是与目标化合物相关的结构特征,一直是合成有机化学的重点。N-酰化试剂已被开发用于实现更好的化学选择性。该领域的发展突出了操纵 N-(4-乙酰苯基)-2-((1-(2-(氮杂环-1-基)-2-氧代乙基)-1H-吲哚-3-基)磺酰基)乙酰胺的化学结构以用于特定合成有机化学应用的潜力 (Kondo & Murakami, 2001).
磺胺类药物在临床治疗中的应用
磺胺类药物是目标化合物所属的类别,在临床用药中很突出,可解决广泛的疾病。磺胺类药物在药物发现中的不断发展表明它们持续的相关性和引入新治疗剂的潜力 (Carta, Scozzafava, & Supuran, 2012).
衍生 D-葡聚糖:生物活性
化学修饰的葡聚糖,通过乙酰胺基序与目标化合物具有结构相似性,已在抗凝、抗肿瘤、抗氧化和抗病毒等各个领域显示出增强的生物活性。这表明乙酰胺衍生物通过化学修饰增强生物活性的潜力 (Kagimura et al., 2015).
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-19(30)20-10-12-21(13-11-20)27-25(31)18-35(33,34)24-16-29(23-9-5-4-8-22(23)24)17-26(32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRBRVDODYCWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
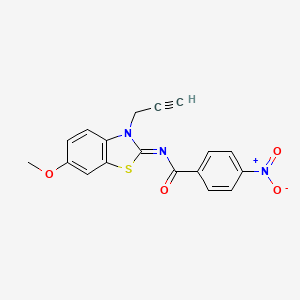
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)
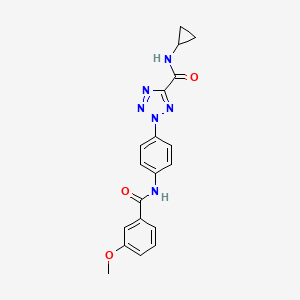
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
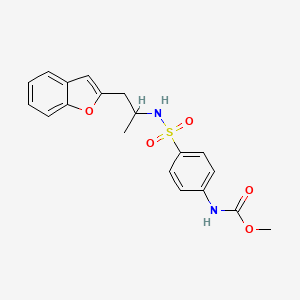
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
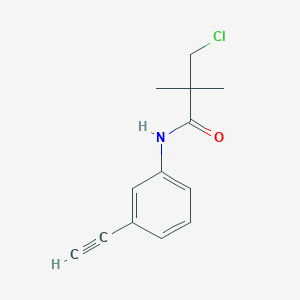
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)